Benzofuran-7-boronic acid

Übersicht

Beschreibung

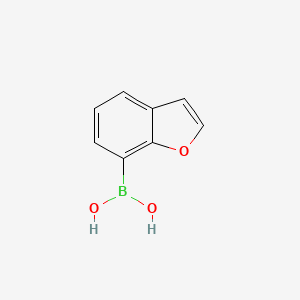

Benzofuran-7-boronic acid is a derivative of boronic acid and benzofuran . It is a part of a larger class of compounds known as organoboranes . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This property makes them useful in various applications, including sensing .

Synthesis Analysis

The synthesis of boronic acids, including Benzofuran-7-boronic acid, has been a topic of extensive research . They are often synthesized through the reaction of aryl Grignard reagents with electrophilic boron compounds . Other methods include photoinduced borylation of haloarenes and palladium-catalyzed Suzuki-Miyaura borylation .Molecular Structure Analysis

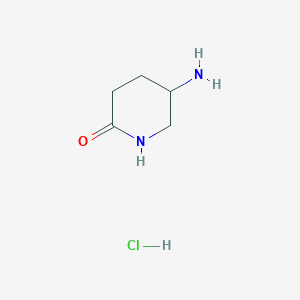

The molecular structure of Benzofuran-7-boronic acid is represented by the formula C8H7BO3 . It is a part of the larger class of organoboranes, which are compounds containing a carbon-boron bond .Chemical Reactions Analysis

Boronic acids, including Benzofuran-7-boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Benzofuran-7-boronic acid, a derivative of furan, has garnered attention due to its antibacterial properties. Researchers have synthesized various furan derivatives, including benzofuran-7-boronic acid, to combat microbial resistance. These compounds exhibit promising activity against both gram-positive and gram-negative bacteria . Further studies are needed to explore their potential as novel antimicrobial agents.

Medicinal Chemistry and Drug Discovery

Furan-containing compounds, including benzofuran derivatives, have been investigated for their therapeutic benefits. Furan-based molecules have shown anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties. Benzofuran-7-boronic acid could serve as a valuable scaffold for designing new drugs in these areas .

Synthetic Chemistry

Benzofuran-7-boronic acid plays a crucial role in synthetic chemistry. It serves as a versatile building block for constructing complex molecules. Researchers have employed Suzuki–Miyaura cross-coupling reactions to synthesize various furan derivatives, including benzofuran-7-boronic acid. These synthetic pathways enable the creation of diverse nitrogen-bearing diarylmethanes and other functionalized compounds .

Fluorescent Sensors

Boronic acids, including benzofuran-7-boronic acid, have been explored as fluorescent sensors. Combining boronic acid moieties with other aromatic systems, such as pyrene, allows for the selective detection of specific analytes. For instance, a boronic acid-pyrene sensor has been used to detect catechol and its amino derivatives (e.g., dopamine) with high sensitivity .

Biomedical Science

The pharmaceutical industry and academia have shown interest in benzo[b]furan derivatives. These compounds offer structural diversity and potential therapeutic applications. Researchers continue to develop efficient synthetic protocols for preparing various benzo[b]furan derivatives, including benzofuran-7-boronic acid. These efforts contribute to drug discovery and biomedical research .

Wirkmechanismus

Target of Action

Benzofuran-7-boronic acid, like other boronic acids, is primarily used in Suzuki-Miyaura coupling reactions . The targets of these reactions are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

In Suzuki-Miyaura coupling reactions, benzofuran-7-boronic acid acts as a nucleophile, transferring from boron to palladium . This transmetalation process is key to the formation of new carbon-carbon bonds .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antibacterial, and antifungal effects

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling, which can impact their absorption, distribution, metabolism, and excretion (adme) properties . For example, a related compound, N-Benzoxaborole Benzofuran GSK8175, has been shown to have low in vivo clearance across preclinical species .

Result of Action

The molecular and cellular effects of benzofuran-7-boronic acid are likely to be diverse, given the wide range of biological activities exhibited by benzofuran derivatives . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of benzofuran-7-boronic acid. For example, boronic acids are generally stable and environmentally friendly, degrading into boric acid . They can exist as mixtures of oligomeric anhydrides, particularly in the presence of water . This could potentially affect the compound’s stability and efficacy.

Safety and Hazards

The safety data sheet for a similar compound, Benzo[b]furan-2-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Zukünftige Richtungen

Benzofuran and its derivatives, including Benzofuran-7-boronic acid, are emerging as important scaffolds for antimicrobial agents . There is a need to collect the latest information in this promising area to pave the way for future research . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Eigenschaften

IUPAC Name |

1-benzofuran-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDOPNZOLYBYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695632 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-7-boronic acid | |

CAS RN |

860625-79-2 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)